molecular formula C12H6ClNO2S B5307795 6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5307795
M. Wt: 263.70 g/mol
InChI Key: SUOQHPFHBWXBSL-UHFFFAOYSA-N
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Description

6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core substituted with a chlorine atom at the 6-position and a thiophene ring at the 2-position

Properties

IUPAC Name

6-chloro-2-thiophen-2-yl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO2S/c13-7-3-4-9-8(6-7)12(15)16-11(14-9)10-2-1-5-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOQHPFHBWXBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the benzoxazinone ring.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazinone ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and substituents. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

  • 6-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
  • 2-chloroquinoline-3-carbaldehyde
  • Thiazole derivatives

Uniqueness: 6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both a benzoxazinone and thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and applications.

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